N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
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Overview
Description
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2,4-dioxo-1H-quinazoline.
Benzylation: The quinazolinone is then benzylated by reacting it with benzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated quinazolinone with 3-bromopropanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A closely related compound with similar biological activities.
N-benzylquinazolin-4-amine: Another benzylated quinazolinone derivative with potential therapeutic applications.
Uniqueness
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is unique due to its specific structural features, including the benzyl group and the propanamide moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTOESZWQNBRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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